molecular formula C11H12F3NO B12935344 (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol

Cat. No.: B12935344
M. Wt: 231.21 g/mol
InChI Key: OXCVIIOVGFDUBF-JTQLQIEISA-N
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Description

(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Phenol Functionalization: The phenol group can be introduced through various methods, including the hydroxylation of aromatic precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the original compound.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol: The enantiomer of the compound with different stereochemistry.

    3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)aniline: A similar compound with an amine group instead of a phenol group.

    3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)benzoic acid: A compound with a carboxylic acid group instead of a phenol group.

Uniqueness

(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-4-7(5-9(16)6-8)10-2-1-3-15-10/h4-6,10,15-16H,1-3H2/t10-/m0/s1

InChI Key

OXCVIIOVGFDUBF-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC(=C2)O)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)O)C(F)(F)F

Origin of Product

United States

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